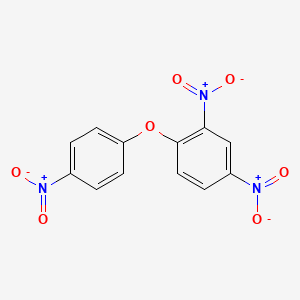

2,4-Dinitro-1-(4-nitrophenoxy)benzene

Description

Structure

3D Structure

Properties

CAS No. |

2363-36-2 |

|---|---|

Molecular Formula |

C12H7N3O7 |

Molecular Weight |

305.20 g/mol |

IUPAC Name |

2,4-dinitro-1-(4-nitrophenoxy)benzene |

InChI |

InChI=1S/C12H7N3O7/c16-13(17)8-1-4-10(5-2-8)22-12-6-3-9(14(18)19)7-11(12)15(20)21/h1-7H |

InChI Key |

FNJZWSYKDYMFPB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Reactivity of 2,4 Dinitro 1 4 Nitrophenoxy Benzene

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for 2,4-Dinitro-1-(4-nitrophenoxy)benzene. wikipedia.org Unlike nucleophilic-rich aromatic rings like benzene (B151609), the presence of powerful electron-withdrawing substituents makes the ring electrophilic and thus reactive towards nucleophiles. wikipedia.orgwikipedia.org The reaction proceeds via a well-established addition-elimination mechanism. youtube.comresearchgate.net

The SNAr mechanism for this compound involves a two-step process:

Nucleophilic Addition and Meisenheimer Complex Formation : The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group (the ipso carbon). wikipedia.org This initial step is typically the slow, rate-determining step of the reaction because it involves the temporary loss of aromaticity in the benzene ring, leading to a higher energy state. wikipedia.orgmsu.edu The attack results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex (or Jackson-Meisenheimer complex). wikipedia.orgwikipedia.org The negative charge in this complex is delocalized across the ring and, crucially, onto the oxygen atoms of the ortho and para nitro groups, which greatly stabilizes the intermediate. wikipedia.orgyoutube.com The stability of the Meisenheimer complex is a key factor in facilitating the SNAr reaction. wikipedia.org With three electron-withdrawing groups, the stability of this intermediate is significant, and in some cases, stable Meisenheimer salts can be isolated. wikipedia.orgyoutube.com

Leaving Group Departure and Rearomatization : In the second, faster step, the leaving group (in this case, the 4-nitrophenoxide anion) is expelled from the Meisenheimer complex. wikipedia.orgyoutube.com This step restores the aromaticity of the ring, which is energetically favorable, leading to the final substitution product. wikipedia.org

Step 2: Decomposition of the Complex and Product Formation

The rate of SNAr reactions is highly dependent on the nature of the attacking nucleophile. Kinetic studies on analogous activated dinitrobenzene and trinitrophenyl ether systems reveal significant variations in reaction rates with different nucleophiles. udd.clnih.govrsc.org Generally, more potent nucleophiles lead to faster reactions.

Kinetic data for reactions of similar activated aromatic ethers, such as substituted phenyl 2,4,6-trinitrophenyl ethers with anilines, show that the reaction proceeds via a base-catalyzed pathway where the rate-limiting step is the deprotonation of the zwitterionic intermediate formed after the initial nucleophilic attack. rsc.orgunilag.edu.ng For reactions with hydrazine (B178648), the rate-determining step can vary depending on the solvent and the specific leaving group; it can be either the formation of the intermediate or the departure of the leaving group. researchgate.netresearchgate.net

The table below presents representative kinetic data for the reaction of a structurally similar compound, 1-chloro-2,4-dinitrobenzene (B32670) (ClDNB), with various biological thiols, illustrating the influence of the nucleophile on the reaction rate.

| Nucleophile (Biothiol) | pKa of Thiol Group | Second-Order Rate Constant (kN, M⁻¹s⁻¹) |

|---|---|---|

| Cysteine | 8.53 | 0.13 |

| Glutathione | 9.12 | 0.01 |

| N-Acetylcysteine | 9.52 | 0.30 |

| Penicillamine | 8.00 | 0.62 |

This interactive table demonstrates how nucleophilicity, influenced by factors like pKa, affects the rate constant of an SNAr reaction on a related dinitro-activated system.

Substituent Effects : The reactivity of the benzene ring towards nucleophilic attack is profoundly influenced by the electronic properties of its substituents. The three nitro groups (–NO₂) in this compound are strong electron-withdrawing groups. wikipedia.org They activate the ring for SNAr reactions by:

Reducing the electron density of the aromatic ring, making it more electrophilic and susceptible to attack by a nucleophile. youtube.comresearchgate.net

Stabilizing the negatively charged Meisenheimer intermediate through resonance, which lowers the activation energy of the rate-determining step. wikipedia.orgyoutube.com

The activating power is greatest when the nitro groups are positioned ortho and para to the reaction center, as this allows for direct delocalization of the negative charge onto the nitro groups. msu.edu

Leaving Group Effects : The rate of an SNAr reaction is also dependent on the ability of the leaving group to depart from the Meisenheimer complex. A good leaving group is one that is stable as an anion. In the case of this compound, the leaving group is the 4-nitrophenoxide ion. The negative charge on this ion is stabilized by the electron-withdrawing nitro group on its own phenyl ring, making it a relatively good leaving group.

For SNAr reactions on activated aryl halides, a common reactivity trend known as the "element effect" is observed: F > Cl ≈ Br > I. nih.gov This is partly because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and stabilizing the transition state leading to the Meisenheimer complex. nih.govmdpi.com Although the 4-nitrophenoxy group is not a halide, its ability to form a stable anion places it as an effective leaving group in these activated systems. researchgate.net

While highly activated substrates like this compound react readily with strong nucleophiles, catalysis can enhance the reaction rate or enable reactions with weaker nucleophiles.

Metal Catalysis : Certain metal complexes can catalyze SNAr reactions by functioning as Lewis acids. Transition metals like Ru can form π-complexes with the aromatic ring, further withdrawing electron density and increasing its electrophilicity. acsgcipr.org This mode of catalysis provides an activation effect that can be equivalent to adding one or two additional nitro groups. acsgcipr.org Lewis acidic metals can also activate heteroaromatic substrates by coordinating to a lone pair on a heteroatom. acsgcipr.org

Nucleophilic Catalysis : In some cases, nucleophilic catalysts like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) have been reported to catalyze SNAr reactions. acsgcipr.org

Redox Chemistry of Nitro Groups

The nitro groups that activate the ring for SNAr reactions are themselves redox-active functional groups. Their reduction is a fundamental transformation in organic chemistry. wikipedia.orgwikipedia.org

The reduction of aromatic nitro compounds can be achieved using a wide variety of reagents and conditions, leading to several possible products. wikipedia.orgscispace.com The transformation typically proceeds in a stepwise manner, involving the transfer of six electrons per nitro group for complete reduction to an amine. msu.eduoup.com

The general reductive pathway is: Ar-NO₂ (Nitro) → Ar-NO (Nitroso) → Ar-NHOH (Hydroxylamino) → Ar-NH₂ (Amino)

Key aspects of this transformation include:

Reaction Intermediates : The nitroso and hydroxylamino species are intermediates in the reduction. oup.com The nitroso intermediate is often highly reactive and not typically isolated. oup.com The aryl hydroxylamine (B1172632), however, can sometimes be isolated as the final product under specific, controlled conditions. wikipedia.org

Reducing Agents : A wide array of reagents can effect this transformation. Common methods include:

Catalytic Hydrogenation : Using molecular hydrogen (H₂) with a metal catalyst such as Palladium (Pd), Platinum (Pt), or Raney Nickel is a very common and clean method. msu.eduwikipedia.org

Metals in Acid : A classic method involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). wikipedia.orgscispace.com

Hydride Reagents : While metal hydrides are not typically used to reduce aryl nitro compounds to anilines as they can lead to other products like azo compounds, reagents like sodium borohydride (B1222165) (NaBH₄) can be used for specific transformations, such as the chemoselective reduction of a carbonyl group in the presence of a nitro group. wikipedia.orgscispace.com

Sulfide (B99878) Reagents : Sodium sulfide (Na₂S) or ammonium (B1175870) sulfide ((NH₄)₂S) can be used for the selective reduction of one nitro group in a polynitrated compound. wikipedia.org

Bacterial and Enzymatic Reduction : Certain microorganisms contain enzymes called nitroreductases that can catalyze the reduction of nitroaromatic compounds. oup.com These flavoenzymes typically use NAD(P)H as a source of reducing equivalents to convert nitro groups to hydroxylamino or amino derivatives. oup.comnih.gov

The specific product obtained often depends on the choice of reducing agent and the reaction conditions. For a molecule like this compound, selective reduction of one or more nitro groups is possible, potentially leading to a variety of amino-substituted derivatives.

Oxidative Pathways of Nitroaromatics

Nitroaromatic compounds, including this compound, are generally resistant to oxidative degradation under mild conditions. However, under more forcing conditions, such as those employed in advanced oxidation processes (AOPs), they can be transformed. AOPs typically involve the generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH), which is a powerful and non-selective oxidizing agent. nih.gov

The mechanism of oxidation by hydroxyl radicals generally proceeds via addition to the aromatic ring to form a hydroxycyclohexadienyl radical intermediate. This intermediate can then undergo further reactions, including the elimination of a nitro group or ring-opening, leading to the formation of various degradation products such as nitrophenols, dihydroxybenzenes, and eventually, smaller organic acids and carbon dioxide.

The temperature is a significant factor in the oxidation of nitroaromatic compounds. For instance, in the wet peroxide oxidation of 2,4-dinitrotoluene (B133949) and 4-nitrophenol (B140041), increasing the temperature from 90°C to 150°C resulted in a 4-5 fold and 6-7 fold increase in the oxidation rate, respectively. cu.edu.tr This highlights the importance of thermal activation in overcoming the energy barriers for the oxidation of these relatively stable compounds.

Table 1: Rate Constants for the Reaction of Hydroxyl Radicals with Structurally Related Nitroaromatic Compounds

| Compound | Rate Constant (k) (M⁻¹s⁻¹) | Reference |

| 2,4-Dinitrophenol (B41442) | 1.5 x 10⁹ | pnas.org |

| 2,6-Dinitrophenol | 2.0 x 10⁹ | rsc.org |

| 4-Nitrophenol | 3.2 x 10⁹ | rsc.org |

This table presents data for compounds structurally related to this compound to infer its potential reactivity towards hydroxyl radicals.

Other Electrophilic and Radical-Mediated Transformations

Electrophilic Transformations:

The three strongly electron-withdrawing nitro groups on this compound significantly deactivate the aromatic rings towards electrophilic aromatic substitution. The nitro group is a powerful deactivating group with a large positive Hammett sigma constant (σ_p = +0.78 for a para-nitro group), which quantifies its electron-withdrawing nature. wikipedia.orgutexas.edu Consequently, traditional electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions are highly unlikely to occur under standard conditions. The electron density of the aromatic rings is so diminished that they are no longer sufficiently nucleophilic to react with common electrophiles.

Radical-Mediated Transformations:

While electrophilic attack is disfavored, the nitro groups make the compound susceptible to radical-mediated reactions. Nitroaromatic compounds can react with various radical species. The nitro group itself can be involved in radical reactions, acting as a functional group that can be transformed or can influence other reactions. libretexts.org

One significant radical-mediated transformation is photolysis. Upon absorption of UV light, nitroaromatic compounds can be excited to a triplet state. pnas.org This excited state can then undergo various reactions, including homolytic cleavage of the C-NO₂ bond to generate an aryl radical and nitrogen dioxide (•NO₂). The aryl radical is highly reactive and can participate in a variety of subsequent reactions, such as hydrogen abstraction from the solvent or other molecules.

Furthermore, the photolysis of nitroaromatic compounds in aqueous solution can lead to the formation of reactive oxygen species, including hydroxyl radicals, which can then contribute to the degradation of the parent compound and other organic matter present. researchgate.net The quantum yield for the photolysis of nitroaromatic compounds can vary significantly depending on the specific structure and the reaction environment. For some nitrophenyl compounds, quantum yields for photolysis have been reported in the range of 0.065 to 0.53.

Table 2: Hammett Substituent Constants (σ) for the Nitro Group

| Substituent | σ_meta | σ_para |

| -NO₂ | +0.71 | +0.78 |

This table, based on the work of Hammett wikipedia.orglibretexts.org, illustrates the strong electron-withdrawing nature of the nitro group, which deactivates the aromatic ring towards electrophilic substitution.

Advanced Spectroscopic and Analytical Characterization of 2,4 Dinitro 1 4 Nitrophenoxy Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules. For 2,4-Dinitro-1-(4-nitrophenoxy)benzene, both ¹H and ¹³C NMR would provide definitive evidence for its covalent framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the two aromatic rings. The dinitrophenoxy ring protons would show a characteristic splitting pattern, likely a doublet, a doublet of doublets, and another doublet, due to the ortho, meta, and para relationships between the protons and the nitro and ether functional groups. The protons on the p-nitrophenoxy ring would likely appear as a pair of doublets, characteristic of a para-substituted benzene (B151609) ring. The chemical shifts would be influenced by the electron-withdrawing nature of the nitro groups, causing the signals to appear downfield. For comparison, the protons in 1,4-dinitrobenzene (B86053) appear as a singlet at approximately 8.4 ppm vaia.comchemicalbook.com, while the protons in 2,4-dinitrochlorobenzene show more complex splitting patterns between 7.9 and 8.8 ppm chemicalbook.com.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in the molecule would produce a distinct signal. The carbons attached to the nitro groups would be significantly deshielded and appear at lower field. The carbon atoms of the ether linkage would also have characteristic chemical shifts. By comparison with related structures such as dinitrobenzene isomers and other substituted nitroaromatics, the number of signals and their chemical shifts can be predicted. For instance, 1,2-dinitrobenzene (B166439) shows three distinct carbon signals, 1,3-dinitrobenzene (B52904) shows four, and 1,4-dinitrobenzene shows two, reflecting their molecular symmetry vaia.com. The carbon spectrum of 2-(4-chlorophenyl)nitrobenzene shows signals in the range of 115-143 ppm scielo.org.co.

A summary of the expected NMR data is presented below:

| Nucleus | Expected Chemical Shift Range (ppm) | Expected Splitting Pattern |

| ¹H | 7.0 - 9.0 | Doublets, Doublet of Doublets |

| ¹³C | 110 - 160 | Singlets |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and obtaining a unique "vibrational fingerprint" of a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the nitro groups. The asymmetric and symmetric stretching vibrations of the N-O bonds in aromatic nitro compounds typically appear in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. Additionally, characteristic C-O-C stretching vibrations of the diaryl ether linkage would be observed, likely in the 1200-1250 cm⁻¹ region. Aromatic C-H stretching vibrations would be seen above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic rings would appear in the 1400-1600 cm⁻¹ range. For example, in 2,4-dinitrophenol (B41442), the nitro group stretches are observed around 1534 cm⁻¹ and 1351 cm⁻¹ researchgate.net.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric stretching vibrations of the nitro groups are typically strong in the Raman spectrum. The aromatic ring breathing modes would also be prominent. In a study of methyl(2-methyl-4,6-dinitrophenylsulfanyl)ethanoate, the ring breathing mode for a polysubstituted benzene ring was reported around 1006 cm⁻¹ in the IR and 998 cm⁻¹ theoretically researchgate.net.

A table summarizing the expected key vibrational frequencies is provided below:

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| Asymmetric NO₂ Stretch | 1500 - 1570 | IR |

| Symmetric NO₂ Stretch | 1300 - 1370 | IR, Raman |

| C-O-C Ether Stretch | 1200 - 1250 | IR |

| Aromatic C=C Stretch | 1400 - 1600 | IR, Raman |

| Aromatic Ring Breathing | ~1000 | Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and the extent of conjugation. The presence of multiple chromophoric nitro groups and the aromatic ether system in this compound would result in a complex UV-Vis spectrum.

The spectrum is expected to show strong absorptions in the ultraviolet region due to π → π* transitions within the aromatic rings and n → π* transitions associated with the nitro groups and the ether oxygen. The extensive conjugation in the molecule would likely shift the absorption maxima to longer wavelengths (a bathochromic shift). For comparison, the UV-Vis spectrum of 2,4-dinitrophenol in water shows absorption maxima around 260 nm and 360 nm scielo.org.coresearchgate.netresearchgate.net. Similarly, 2,4-dinitroaniline (B165453) exhibits a strong absorption band at 346 nm researchgate.net. The exact position and intensity of the absorption bands for this compound would be dependent on the solvent used due to solvatochromic effects.

| Transition Type | Expected Wavelength Range (nm) |

| π → π | 200 - 300 |

| n → π | 300 - 400 |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry is a crucial technique for determining the molecular weight of a compound and for elucidating its structure through the analysis of its fragmentation patterns.

Molecular Weight Confirmation: The molecular formula of this compound is C₁₂H₇N₃O₇, which corresponds to a molecular weight of 305.20 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm this molecular weight with high accuracy.

Fragmentation Pathway Elucidation: Under electron ionization (EI), the molecule is expected to undergo fragmentation. The fragmentation of nitroaromatic compounds often involves the loss of the nitro group (NO₂) or a rearrangement followed by fragmentation. For this compound, likely fragmentation pathways would include the cleavage of the ether bond, leading to the formation of dinitrophenoxy and nitrophenoxy radicals or ions. The loss of NO₂ groups from either ring is also a probable fragmentation route. The mass spectra of related compounds such as 2,4-dinitrotoluene (B133949) show characteristic fragmentation patterns involving the loss of nitro groups researchgate.netresearchgate.net. The study of fragmentation pathways in cyclic nitro compounds also indicates that the initial loss of a substituent is a common fragmentation pathway nih.gov.

A table of expected major fragments is presented below:

| m/z | Possible Fragment Identity |

| 305 | [M]⁺ (Molecular Ion) |

| 259 | [M - NO₂]⁺ |

| 183 | [C₆H₃N₂O₄]⁺ (dinitrophenoxy cation) |

| 122 | [C₆H₄NO₂]⁺ (nitrophenoxy cation) |

Electrochemical Characterization Techniques for Redox Behavior

Electrochemical techniques, particularly cyclic voltammetry, are employed to study the redox properties of electroactive species like this compound. The presence of three reducible nitro groups suggests that the compound will exhibit a rich electrochemical behavior.

The cyclic voltammogram of this compound in an appropriate solvent and supporting electrolyte system is expected to show multiple reduction peaks corresponding to the stepwise reduction of the nitro groups. The reduction of nitroaromatic compounds typically proceeds through the formation of a nitro radical anion in a one-electron step, which can be further reduced to a nitroso and then a hydroxylamine (B1172632) derivative in subsequent steps, ultimately leading to the amine. The reduction potentials will be influenced by the electronic environment of each nitro group. The reduction of nitro groups on the dinitrophenoxy ring is expected to occur at less negative potentials compared to the nitro group on the p-nitrophenoxy ring due to the cumulative electron-withdrawing effect. The reversibility of these redox processes would depend on the stability of the generated radical anions and other intermediates. Studies on various nitroaromatic compounds have shown that they undergo reduction processes that are often irreversible due to follow-up chemical reactions of the electrochemically generated species researchgate.netnih.govresearchgate.net.

Computational Chemistry and Theoretical Investigations of 2,4 Dinitro 1 4 Nitrophenoxy Benzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2,4-Dinitro-1-(4-nitrophenoxy)benzene at the atomic level.

Density Functional Theory (DFT) has been employed to investigate the electronic structure of nitrophenyl-substituted compounds. These calculations are crucial for understanding the distribution of electrons within the molecule, which governs its reactivity and physical properties. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

For related dinitrophenyl compounds, DFT calculations have been used to analyze the molecular geometry and electronic properties. researchgate.net The presence of multiple nitro groups, which are strong electron-withdrawing groups, significantly influences the electronic distribution across the aromatic rings and the bridging ether oxygen. This leads to a highly polarized molecule, with electron-deficient regions on the dinitrophenyl ring, making it susceptible to nucleophilic attack. The molecular electrostatic potential (MEP) map, another output of DFT calculations, visually represents these electron-rich and electron-deficient areas, highlighting the ether linkage and nitro groups as key sites for intermolecular interactions.

Table 1: Calculated Electronic Properties of a Related Dinitrodiene Compound This table presents data for (1E,3E)-1,4-dinitro-1,3-butadiene as an illustrative example of DFT calculations on nitro-containing compounds.

| Parameter | Value (Hartree) | Value (eV) |

|---|---|---|

| HOMO Energy | -0.306 | -8.327 |

| LUMO Energy | -0.134 | -3.646 |

| HOMO-LUMO Gap | 0.172 | 4.680 |

Data sourced from a computational study on (1E,3E)-1,4-dinitro-1,3-butadiene. nih.gov

Computational methods, particularly DFT, are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. Theoretical calculations of vibrational frequencies (IR and Raman) are standard practice. By computing the harmonic frequencies at a specific level of theory (e.g., B3LYP/6-311G(d,p)), a theoretical vibrational spectrum can be generated. bohrium.com This aids in the assignment of complex experimental spectra, where vibrational modes from the different aromatic rings and nitro groups might overlap.

Similarly, theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed. These calculations help in assigning specific signals in the experimental NMR spectrum to individual atoms in the molecule, which is invaluable for confirming the connectivity and constitution of the synthesized compound. nih.gov UV-Vis absorption spectra can also be simulated by calculating the electronic transition energies, providing insight into the electronic excitations responsible for the observed absorption bands. bohrium.com

The three-dimensional structure of this compound is not rigid. Rotation is possible around the C-O-C ether linkage, leading to different spatial arrangements or conformations. Conformational analysis involves mapping the potential energy surface of the molecule as a function of the dihedral angles that define the orientation of the two aromatic rings relative to each other.

For diaryl ethers, the conformation is primarily defined by the two dihedral angles involving the ipso-carbons of the rings and the ether oxygen. Quantum chemical calculations can determine the relative energies of different conformers, identifying the most stable (lowest energy) geometry. Studies on similar diaryl ethers, such as 1-nitro-4-(4-nitrophenoxy)benzene, reveal a twisted "V-shape" conformation to be stable. nih.gov In the solid state, crystal packing forces can influence the observed conformation. For instance, X-ray diffraction of 2,4-Dinitro-1-phenoxybenzene (B11972860), a closely related compound, showed an exact orthogonal relationship between the phenyl and the dinitrophenyl rings due to crystallographic symmetry. researchgate.netnih.gov Computational analysis in the gas phase or solution can reveal the intrinsic conformational preferences of the isolated molecule, free from packing effects.

Table 2: Crystallographic Data for 2,4-Dinitro-1-phenoxybenzene This table provides structural information for a compound closely related to the subject molecule, illustrating typical bond angles and crystal systems.

| Parameter | Value |

|---|---|

| Formula | C₁₂H₈N₂O₅ |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 21.012 (13) |

| b (Å) | 6.917 (4) |

| c (Å) | 8.211 (5) |

| Angle between rings (°) | 90 |

Data sourced from Acta Crystallographica Section E. researchgate.netnih.gov

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is instrumental in modeling the reaction pathways for the synthesis of this compound. The most common synthesis route is a nucleophilic aromatic substitution (SNAr) reaction, typically involving 1-chloro-2,4-dinitrobenzene (B32670) and a 4-nitrophenoxide salt.

Theoretical models can map the entire reaction coordinate, from reactants to products, through the transition states and any intermediates. researchgate.net For SNAr reactions, the pathway typically involves the formation of a high-energy intermediate known as a Meisenheimer complex. researchgate.net Computational studies can:

Locate Transition States: Identify the geometry and energy of the transition state for each step of the reaction. This is the highest point on the energy profile between reactant/intermediate and intermediate/product.

Calculate Activation Energies: The energy difference between the reactants and the transition state determines the reaction rate. By calculating this barrier, chemists can predict how fast the reaction will proceed under given conditions.

Analyze Intermediates: The stability of the Meisenheimer complex can be calculated. The stability of this intermediate is influenced by the electron-withdrawing groups on the aromatic ring. researchgate.net

Studies on the reaction of 1-chloro-2,4-dinitrobenzene with nucleophiles have shown that the formation of the Meisenheimer complex can be the rate-limiting step. researchgate.net Modeling these pathways provides a detailed, step-by-step understanding of the reaction mechanism, which is essential for optimizing reaction conditions to improve yield and purity.

Molecular Dynamics Simulations for Conformational Dynamics

While quantum chemical calculations provide information on static structures and energetics, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. nih.gov MD simulations model the movement of atoms and molecules by solving Newton's equations of motion.

For a flexible molecule like this compound, MD simulations can be used to:

Explore Conformational Space: An MD simulation can sample a wide range of possible conformations by simulating the molecule's movements at a given temperature. This can reveal the accessible conformations in solution and the frequency of transitions between them.

Study Solvent Effects: By including explicit solvent molecules in the simulation box, one can study how the solvent influences the conformational preferences and dynamics of the solute molecule.

Analyze Intermolecular Interactions: MD simulations can model how multiple molecules of this compound interact with each other in a condensed phase, providing insights into aggregation and the initial stages of crystal nucleation.

These simulations rely on a "force field," a set of parameters that describes the potential energy of the system. While less computationally expensive than quantum mechanics, the accuracy of MD simulations is highly dependent on the quality of the force field used. nih.gov

Crystallographic Analysis and Supramolecular Architecture of 2,4 Dinitro 1 4 Nitrophenoxy Benzene

Single Crystal X-ray Diffraction Studies for Solid-State Structure Determination

Polymorphism, the ability of a compound to crystallize in more than one crystal structure, is a common phenomenon in organic molecules, including nitroaromatic compounds. The different polymorphs of a substance can exhibit distinct physical properties. For instance, the related compound 1-nitro-4-(4-nitrophenoxy)benzene is known to exhibit polymorphism, crystallizing in at least two different monoclinic forms, one in the P21/c space group and another in the C2/c space group. illinoisstate.edu In the C2/c polymorph, the molecule possesses a twofold rotation symmetry. illinoisstate.edu Another related compound, (E,E)-N,N'-bis(4-nitrobenzylidene)benzene-1,4-diamine, also displays conformational polymorphism.

The crystal packing in such compounds is often dense, a characteristic feature of nitroaromatic compounds which contributes to their high densities. The way the molecules pack in the crystal lattice is influenced by a combination of steric effects and intermolecular interactions.

The conformation of diaryl ethers in the solid state is of significant interest. In the case of the closely related 2,4-Dinitro-1-phenoxybenzene (B11972860), single-crystal X-ray diffraction revealed an exact orthogonal relationship between the phenyl and the dinitrophenyl rings, with the angle between the two rings being 90° by symmetry. The nitro-substituted benzene (B151609) ring lies on a mirror plane.

For the isomeric 1-nitro-4-(4-nitrophenoxy)benzene, the molecule adopts a twisted V-shape. illinoisstate.edu In one of its polymorphs, the two nitrophenyl rings are inclined to one another by 56.14 (7)°. illinoisstate.edu The nitro groups themselves are twisted relative to the benzene rings to which they are attached, with inclination angles of 3.86 (17)° and 9.65 (15)°. illinoisstate.edu In another polymorph, the dihedral angle between the rings is 66.75 (6)°. illinoisstate.edu For 4-(2,4-dinitrophenoxy)benzaldehyde, the dihedral angle between the two benzene rings is 76.16(5)°. These examples suggest that the 2,4-Dinitro-1-(4-nitrophenoxy)benzene molecule is also likely to adopt a twisted conformation.

Table 1: Selected Torsion Angles in Related Nitroaromatic Compounds

| Compound | Torsion Angle | Value (°) |

| 1-Nitro-4-(4-nitrophenoxy)benzene (Polymorph 1) | Dihedral angle between aromatic rings | 56.14 (7) |

| 1-Nitro-4-(4-nitrophenoxy)benzene (Polymorph 2) | Dihedral angle between aromatic rings | 66.75 (6) |

| 4-(2,4-dinitrophenoxy)benzaldehyde | Dihedral angle between aromatic rings | 76.16 (5) |

| 2,4-Dinitro-1-phenoxybenzene | Dihedral angle between aromatic rings | 90 |

This table presents data from closely related compounds to infer the likely conformational features of this compound.

The bond distances and angles within the this compound molecule are expected to be consistent with those observed in other nitro-substituted diaryl ethers. In 2,4-Dinitro-1-phenoxybenzene, the reported bond lengths and angles are considered normal and are comparable to those in similar structures. The C-H bond lengths are typically around 0.93 Å. The geometry around the nitro groups is expected to be trigonal planar, with N-O bond lengths intermediate between single and double bonds due to resonance.

Table 2: Representative Bond Distances from a Related Compound (2,4-Dinitro-1-phenoxybenzene)

| Bond | Bond Length (Å) |

| C-C (aromatic) | ~1.39 |

| C-H | ~0.93 |

Note: This data is for a related compound and serves as an estimate for this compound.

Intermolecular Interactions in Crystal Lattices

While this compound does not possess classical hydrogen bond donors like -OH or -NH groups, weak C-H···O hydrogen bonds are expected to be significant in its crystal structure. In the polymorphs of 1-nitro-4-(4-nitrophenoxy)benzene, molecules are linked by C-H···O hydrogen bonds, forming a three-dimensional network. illinoisstate.edu The oxygen atoms of the nitro groups are the primary acceptors in these interactions. Similar C-H···O interactions are observed in the crystal structure of (E,E)-N,N'-bis(4-nitrobenzylidene)benzene-1,4-diamine. It is highly probable that such hydrogen bonding networks are also a key feature in the crystal lattice of this compound, contributing to the stability of the crystal packing.

Aromatic interactions, particularly π-π stacking, are a defining feature of the crystal structures of many nitroaromatic compounds. These interactions arise from the electrostatic interactions between the electron-rich π-systems of the aromatic rings. In many nitro-substituted compounds, slipped π-π stacking is observed, where the aromatic rings are offset from a perfect face-to-face arrangement.

In addition to π-π stacking, nitro-π interactions, where the electron-deficient nitro group interacts with an electron-rich aromatic ring, can also contribute to the crystal packing. These interactions are electrostatic in nature and are weaker than conventional hydrogen bonds. The presence of multiple nitro groups in this compound makes it a candidate for engaging in such interactions, further stabilizing the supramolecular assembly. The interplay of these various intermolecular forces dictates the final three-dimensional architecture of the crystal.

Van der Waals and Electrostatic Contributions

A definitive analysis of the van der Waals and electrostatic contributions to the crystal lattice of this compound is contingent upon the experimental determination of its crystal structure. Without precise atomic coordinates and unit cell parameters, a quantitative assessment of these non-covalent interactions is not possible.

Co-crystallization and Host-Guest Chemistry Related to Supramolecular Interactions

The exploration of co-crystallization and host-guest chemistry of this compound is an area that remains to be investigated, as no published research on this specific topic has been identified. Co-crystallization involves the incorporation of two or more different molecules into a single crystal lattice and is a widely used technique in crystal engineering to modify the physicochemical properties of solid materials. nih.gov

The potential for this compound to act as a component in co-crystals would depend on its ability to form robust supramolecular synthons, such as hydrogen bonds or halogen bonds, with other molecules. The electron-deficient nature of the aromatic rings, due to the presence of three nitro groups, could make it a candidate for forming charge-transfer complexes with electron-rich co-formers.

Similarly, its participation in host-guest chemistry, where one molecule (the host) encapsulates another (the guest), would depend on its ability to form a suitable cavity or to interact with a host molecule. nih.govnih.gov Studies on other nitroaromatic compounds have shown their involvement in such complexes, but specific research on this compound is currently unavailable.

Due to the lack of experimental data, no data tables for crystallographic parameters or specific intermolecular interactions can be provided at this time.

Applications of 2,4 Dinitro 1 4 Nitrophenoxy Benzene in Materials Science

Development of Advanced Functional Materials

The quest for advanced functional materials has led researchers to explore organic compounds with significant nonlinear optical (NLO) properties. These materials are crucial for applications in optoelectronics, including optical data storage, image processing, and optical switching. nih.gov Organic NLO materials often possess desirable attributes such as a rapid response time and high nonlinear polarization rates. nih.gov The molecular structure of 2,4-Dinitro-1-(4-nitrophenoxy)benzene, featuring a π-conjugated system with strong electron-withdrawing nitro groups, suggests its potential as an NLO chromophore. The presence of these groups can lead to a reduced energy gap and significant first-order hyperpolarizability, which are key indicators of NLO activity. google.comnih.gov

Theoretical studies on similar non-fullerene acceptor based compounds have shown that the incorporation of nitro groups can significantly enhance NLO properties. google.com For instance, computational analyses using Density Functional Theory (DFT) have revealed that increasing the number of nitro groups on an acceptor unit can lead to higher values of linear polarizability, first hyperpolarizability, and second-order hyperpolarizability. google.com While direct experimental data on the NLO properties of this compound is not yet widely available, the established principles of NLO material design strongly support its candidacy for further investigation in this area.

Table 1: Key Parameters for Nonlinear Optical (NLO) Materials

| Parameter | Description | Significance |

| Energy Gap (Egap) | The energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). | A smaller energy gap is often associated with enhanced NLO properties. |

| Linear Polarizability (α) | A measure of the ease with which the electron cloud of a molecule can be distorted by an external electric field. | Higher values indicate greater potential for NLO activity. |

| First Hyperpolarizability (β) | A measure of the second-order nonlinear optical response of a molecule. | A key indicator of a material's potential for applications like second-harmonic generation. |

| Second-Order Hyperpolarizability (γ) | A measure of the third-order nonlinear optical response of a molecule. | Important for applications such as third-harmonic generation and optical switching. |

This table provides a general overview of key parameters used to evaluate the potential of a compound for nonlinear optical applications.

Integration into Polymeric Systems for Enhanced Properties

High-performance polymers, such as polyimides and polyetherimides, are sought after for their exceptional thermal stability, mechanical strength, and chemical resistance. These properties make them suitable for demanding applications in the aerospace, electronics, and automotive industries. The synthesis of these polymers often involves the use of specific monomers that impart the desired characteristics.

The structure of this compound suggests its potential as a precursor for a diamine monomer. Through the reduction of its nitro groups to amine functionalities, a novel diamine could be synthesized. This resulting monomer, containing flexible ether linkages, could then be polymerized with various dianhydrides to produce polyimides or with bisimide monomers to form polyetherimides. google.comresearchgate.net The incorporation of such a monomer could influence the final properties of the polymer, potentially enhancing solubility and modifying its thermal and mechanical behavior. researchgate.net For example, the introduction of bulky side groups or flexible ether linkages into the polymer backbone is a known strategy to improve the processability of otherwise intractable polyimides. researchgate.net

While specific studies on the polymerization of monomers derived directly from this compound are not yet prevalent in the literature, the synthetic routes for analogous polyimides and polyetherimides are well-established. google.comresearchgate.net Further research in this area could unlock new avenues for the creation of advanced polymeric materials with tailored properties.

Role in Coatings and Electronic Material Components

The unique properties of this compound also point towards its potential use in specialized coatings and as a component in electronic materials. Its anticipated nonlinear optical properties make it a candidate for incorporation into thin films for optical devices. nih.gov Materials with high NLO coefficients are essential for the fabrication of components like electro-optic modulators and all-optical switches. nih.gov

Furthermore, the thermal stability of related dinitroaromatic compounds suggests that materials derived from this compound could find applications in protective coatings that require resistance to high temperatures. While direct research into the use of this specific compound in coatings is limited, its chemical relatives are known to be used as intermediates in the synthesis of dyes and other specialty chemicals, indicating a potential for similar applications. nih.gov

Potential in Energetic Materials Research

The high nitrogen content and the presence of multiple nitro groups in this compound make it a compound of interest for the field of energetic materials. Energetic materials are substances that store a large amount of chemical energy that can be released rapidly. The performance of such materials is often evaluated based on parameters like detonation velocity, detonation pressure, and thermal stability.

Research on analogous energetic compounds provides a framework for understanding the potential of this compound. For instance, studies on 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN), a melt-castable explosive, have highlighted its high density, good thermal stability, and low sensitivity to external stimuli. nih.gov Similarly, the synthesis and characterization of 5-Amino-2,4,6-trinitro-1,3-dihydroxy-benzene have demonstrated the possibility of creating dense and insensitive energetic materials from highly nitrated benzene (B151609) derivatives. nih.govresearchgate.net

The thermal decomposition behavior of such compounds is a critical factor in their safety and performance. nih.govlookchem.com Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are common techniques used to assess the thermal stability and decomposition kinetics of energetic materials. nih.gov While specific experimental data on the energetic properties of this compound is not yet available, its structural similarities to known energetic compounds warrant further investigation into its potential as a new energetic material or as a component in energetic formulations.

Table 2: Comparison of Properties of Related Energetic Compounds

| Compound | Decomposition Temperature (°C) | Density (g/cm³) | Key Features |

| TATB (1,3,5-triamino-2,4,6-trinitrobenzene) | ~350 nih.gov | 1.93 nih.gov | High thermal stability, insensitive. nih.govnih.gov |

| RDX (1,3,5-trinitro-1,3,5-triazinane) | ~204 nih.gov | 1.82 nih.gov | High performance, more sensitive than TATB. nih.gov |

| DFTNAN (3,5-difluoro-2,4,6-trinitroanisole) | 285 nih.gov | 1.81 nih.gov | Melt-castable, low melting point. nih.gov |

| 5-Amino-2,4,6-trinitro-1,3-dihydroxy-benzene | 205 nih.gov | 2.078 nih.gov | High density, insensitive. nih.gov |

This table presents data for well-characterized energetic materials to provide context for the potential evaluation of this compound. Data for the target compound is not yet available.

Environmental Transformation and Degradation Pathways of 2,4 Dinitro 1 4 Nitrophenoxy Benzene

Abiotic Degradation Mechanisms

Abiotic degradation, occurring without the intervention of living organisms, is a significant factor in the environmental persistence of nitroaromatic compounds. Key mechanisms include hydrolysis and photolysis.

Hydrolysis: The ether linkage in 2,4-Dinitro-1-(4-nitrophenoxy)benzene is susceptible to hydrolysis, which is the cleavage of the bond by reaction with water. This process is often influenced by pH and temperature. For analogous compounds like 2,4-dinitroanisole (B92663) (DNAN), hydrolysis is a recognized abiotic reaction contributing to its environmental fate. researchgate.net The hydrolysis of this compound would likely yield 2,4-dinitrophenol (B41442) and 4-nitrophenol (B140041) as primary products.

Photolysis: Nitroaromatic compounds can absorb light, leading to photochemical transformations. Photolysis of DNAN, for instance, results in the formation of 2,4-dinitrophenol (2,4-DNP) through the hydroxylation of the methyl group. researchgate.net It is plausible that this compound undergoes similar photochemical reactions, potentially leading to the cleavage of the ether bond or transformation of the nitro groups. The presence of chromophores (the nitro groups and aromatic rings) in the molecule suggests a propensity for absorbing solar radiation, which can initiate degradation processes in surface waters and on soil surfaces.

Kinetic Studies of Environmental Transformation Processes

The degradation of 2,4-dinitrophenol (DNP), a potential hydrolysis product, has been shown to follow first-order kinetics in various advanced oxidation processes. researchgate.net For example, the photocatalytic degradation of 2,4-DNP in the presence of titanium dioxide has been reported, with a maximum removal of 70% achieved within 7 hours of irradiation at a pH of 8. nih.govresearchgate.net

The atmospheric reactions of dinitrophenols with hydroxyl and nitrate (B79036) radicals are also important in determining their environmental residence times. cdc.gov For vapor-phase 2,4-DNP, the estimated rate constant for its reaction with hydroxyl radicals is 5.76 x 10⁻¹³ cm³/molecule-second. cdc.gov

Kinetic Data for Structurally Related Compounds

| Compound | Process | Rate Constant / Half-life | Conditions | Reference |

|---|---|---|---|---|

| 2,4-Dinitrophenol (2,4-DNP) | Atmospheric reaction with hydroxyl radicals | 5.76 x 10⁻¹³ cm³/molecule-second | Vapor-phase | cdc.gov |

| Fenoxycarb | Hydrolysis Half-Life | 3136 days | pH 7 | piat.org.nz |

| Fenoxycarb | Aqueous Photolysis | 18-23 days | pH 7 | piat.org.nz |

| Pyriproxyfen | Aerobic aquatic metabolic half-life | 16.2 to 20.8 days | - | piat.org.nz |

Identification and Characterization of Transformation Products

The identification of transformation products is key to assessing the full environmental impact of a parent compound, as these products may have their own toxicity. Based on the degradation of analogous compounds, several transformation products of this compound can be anticipated.

As previously mentioned, hydrolysis of the ether linkage is expected to produce 2,4-dinitrophenol and 4-nitrophenol . Photodegradation of the related compound DNAN yields 2,4-DNP as a major transformation product. researchgate.net Further degradation of 2,4-DNP can lead to the formation of nitrocatechol and nitrite ions. researchgate.net

Under anaerobic conditions, the nitro groups of nitroaromatic compounds can be microbially reduced to amino groups. For DNAN, this leads to the formation of 2-methoxy-5-nitroaniline (MENA) and 4-methoxy-3-nitroaniline (iMENA), and ultimately 2,4-diaminoanisole (DAAN). cdc.gov By analogy, the degradation of this compound could lead to the formation of aminonitrophenoxybenzenes and diaminophenoxybenzene.

Potential Transformation Products of this compound Based on Analogous Compounds

| Parent Compound (Analogue) | Transformation Product(s) | Degradation Pathway | Reference |

|---|---|---|---|

| 2,4-Dinitroanisole (DNAN) | 2,4-Dinitrophenol (2,4-DNP) | Photolysis | researchgate.net |

| 2,4-Dinitroanisole (DNAN) | 2-Methoxy-5-nitroaniline, 4-Methoxy-3-nitroaniline | Anaerobic Biotransformation | cdc.gov |

| 2,4,6-Trinitrotoluene (TNT) | 2-Amino-4,6-dinitrotoluene, 4-Amino-2,6-dinitrotoluene | Reduction | researchgate.net |

Role in Environmental Nitrogen Cycling

Nitroaromatic compounds, including this compound, contain nitrogen in the form of nitro groups. The degradation of these compounds can release nitrogen into the environment, potentially influencing local nitrogen cycles.

The transformation of nitro groups to amino groups under reducing conditions represents a change in the oxidation state of nitrogen. The further breakdown of the aromatic rings can lead to the mineralization of nitrogen, releasing it as ammonia or ammonium (B1175870). This released nitrogen can then participate in various processes within the nitrogen cycle, such as nitrification (the conversion of ammonia to nitrate and nitrite) and denitrification (the reduction of nitrate to nitrogen gas). The degradation of this compound could therefore contribute to the pool of bioavailable nitrogen in soil and aquatic systems. However, the significance of this contribution would depend on the concentration of the compound and the rates of its degradation.

Future Research Directions

Exploration of Novel Synthetic Methodologies for Enhanced Green Chemistry Principles

Traditional synthesis of 2,4-Dinitro-1-(4-nitrophenoxy)benzene often relies on the Williamson ether synthesis, which involves the reaction of a phenoxide with an activated aryl halide, such as 1-chloro-2,4-dinitrobenzene (B32670). researchgate.net While effective, these methods can involve hazardous solvents and reagents. Future research will likely focus on developing greener synthetic routes that align with the principles of sustainable chemistry.

Key research objectives include:

Solvent-Free and Alternative Solvent Systems: Investigating solid-state reactions or the use of benign and recyclable solvents like ionic liquids or supercritical fluids to replace volatile organic compounds like acetone (B3395972). researchgate.net

Catalyst Development: Exploring the use of phase-transfer catalysts to enhance reaction rates and efficiency in biphasic systems, thereby reducing energy consumption and simplifying product isolation.

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction times, often leading to higher yields and cleaner reactions with reduced byproduct formation compared to conventional heating methods.

Flow Chemistry: Developing continuous flow processes for the synthesis of nitroaromatic ethers. This approach offers superior control over reaction parameters, enhanced safety for handling potentially energetic materials, and easier scalability compared to batch processing.

Advanced Mechanistic Investigations of Complex Reaction Pathways

The reactivity of this compound is dominated by nucleophilic aromatic substitution (SNAr), a pathway of significant academic and industrial importance. While the general mechanism involving the formation of a Meisenheimer complex is well-accepted, advanced investigations are needed to elucidate the finer details of these complex reactions.

Kinetic studies on the reaction of 1-(4-nitrophenoxy)-2,4-dinitrobenzene with amines in acetonitrile (B52724) have shown that the reaction is catalyzed by a second amine molecule, with the reaction proceeding through a concerted mechanism involving a cyclic transition state. researchgate.net Computational studies support a multi-step SNAr mechanism where the initial attack of the nucleophile to form the Meisenheimer intermediate is often the rate-limiting step. researchgate.net

Future research should focus on:

In-situ Spectroscopic Analysis: Employing advanced spectroscopic techniques (e.g., stopped-flow NMR, rapid-scan FT-IR) to directly observe and characterize transient species like Meisenheimer complexes and transition states in real-time.

Computational Modeling: Using higher levels of theory and dynamic simulations to map the complete potential energy surface of the reaction. This can provide deeper insights into the role of the solvent and the subtle energetic differences between stepwise and concerted pathways. researchgate.netresearchgate.net

Kinetic Isotope Effects: Expanding the use of deuterium (B1214612) kinetic isotope effects to probe the nature of transition states with a wider variety of nucleophiles and leaving groups, further clarifying the degree of bond formation and bond breaking in the rate-determining step. researchgate.net

A summary of key kinetic and mechanistic findings from studies on related systems is presented below.

| Reaction System | Key Mechanistic Finding |

| 1-(4-nitrophenoxy)-2,4-dinitrobenzene with secondary amines in MeCN | Evidence for a concerted mechanism with a cyclic transition-state for the base-catalyzed pathway; formation of a Meisenheimer complex. researchgate.net |

| 1-chloro-2,6-dinitrobenzenes with aniline (B41778) (Computational Study) | Formation of a Meisenheimer complex was observed in all cases; the initial nucleophilic attack is the rate-limiting step in acetonitrile. researchgate.net |

| 1-phenoxy-2,4-dinitrobenzene derivatives with aniline (Computational Study) | With the phenoxide ion as the leaving group, the decomposition of the Meisenheimer complex intermediate is the rate-limiting step in all cases. researchgate.net |

High-Throughput Computational Screening for New Material Applications

High-throughput computational screening has emerged as a powerful tool for discovering new materials by rapidly evaluating vast libraries of virtual compounds for desired properties. rsc.org Given the electronic properties of this compound—specifically, its electron-deficient aromatic rings—this compound and its derivatives are promising candidates for screening in various materials science applications.

Future research directions include:

Non-Linear Optics (NLO): Screening derivatives for high hyperpolarizability, a key property for NLO materials used in optical switching and frequency conversion technologies. The presence of multiple nitro groups (strong electron-withdrawing groups) is a known motif in NLO chromophores.

Organic Electronics: Evaluating the potential of this molecular scaffold for use in organic semiconductors, specifically as n-type materials for organic field-effect transistors (OFETs) or as components in charge-transfer complexes.

Sensing Materials: Computationally designing and screening functionalized analogues for their ability to selectively bind to specific analytes, forming the basis for new chemical sensors. This could involve predicting changes in optical or electronic properties upon binding events. nih.gov

The screening process typically involves a multi-step approach, starting with large-scale calculations of basic properties and progressing to more accurate, computationally intensive methods for the most promising candidates. rsc.org

Rational Design of Tailored Supramolecular Assemblies

Supramolecular chemistry involves the design of complex, functional architectures held together by non-covalent interactions. The rational design of such assemblies allows for the creation of materials with tailored properties. nih.gov The electron-poor nature of the dinitrophenyl and nitrophenoxy rings in this compound makes it an ideal building block for constructing assemblies based on charge-transfer and π-π stacking interactions.

Future research in this area should aim to:

Co-crystallization with Electron-Rich Partners: Systematically explore the co-crystallization of this compound with a wide range of electron-rich polycyclic aromatic hydrocarbons or other donor molecules to create highly ordered, charge-transfer co-crystals with unique electronic and optical properties.

Host-Guest Systems: Investigate the use of this molecule as a guest within molecular hosts or, conversely, utilize its rigid, angled structure to design new host frameworks capable of encapsulating specific guest molecules. Studies on similar systems have successfully created host-guest assemblies and infinite molecular tapes. nih.gov

Functional Supramolecular Polymers: Incorporate the dinitrophenoxybenzene moiety into polymer backbones or as pendant groups to drive the self-assembly of polymeric materials into well-defined nanostructures, such as nanofibers or vesicles, for applications in drug delivery or nanotechnology.

Development of Sustainable Environmental Remediation Strategies for Nitroaromatic Ethers

Nitroaromatic compounds are recognized as a class of potential environmental contaminants due to their widespread industrial use and persistence. epa.gov While much research has focused on the remediation of compounds like TNT or dinitrophenols, specific strategies for nitroaromatic ethers are less developed. Future work is crucial to address the potential environmental impact of this compound and related substances.

Key areas for future research include:

Biodegradation Pathways: Identifying and isolating microorganisms (bacteria or fungi) capable of degrading nitroaromatic ethers. This involves elucidating the enzymatic pathways responsible for the initial steps of degradation, such as the reduction of nitro groups or the cleavage of the ether linkage.

Advanced Oxidation Processes (AOPs): Evaluating the effectiveness of AOPs, such as ozonation, Fenton/photo-Fenton processes, or photocatalysis with materials like TiO₂, for the complete mineralization of this compound into harmless products like CO₂, water, and mineral acids.

Adsorptive Removal: Developing and testing novel, high-surface-area adsorbent materials (e.g., functionalized activated carbons, metal-organic frameworks, or porous polymers) for the efficient removal of nitroaromatic ethers from contaminated water sources.

Integrated Remediation Systems: Designing hybrid systems that combine physical (adsorption), chemical (AOPs), and biological (biodegradation) processes to create a more robust, efficient, and cost-effective remediation train for treating complex industrial effluents containing these contaminants.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,4-Dinitro-1-(4-nitrophenoxy)benzene?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution, where 4-nitrophenoxide reacts with 1-chloro-2,4-dinitrobenzene under reflux conditions. Key steps include using polar aprotic solvents (e.g., DMF) and a base (e.g., K₂CO₃) to deprotonate the phenol group. Reaction progress is monitored via TLC, and purification involves recrystallization from ethanol .

Q. How can researchers confirm the purity of this compound post-synthesis?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended for purity assessment. Comparative analysis against a reference standard (CAS 2363-36-2) ensures accuracy. Melting point determination (lit. range 154–156°C) and elemental analysis (C, H, N) further validate purity .

Q. What spectroscopic techniques are optimal for structural characterization?

- Methodological Answer :

- FT-IR : Identify nitro (N–O stretching at ~1520 cm⁻¹) and ether (C–O–C at ~1250 cm⁻¹) functional groups.

- ¹H/¹³C NMR : Aromatic protons appear as distinct multiplet signals in δ 7.5–8.5 ppm, while nitro groups deshield adjacent carbons (δ 120–140 ppm).

- Mass Spectrometry : ESI-MS in negative ion mode confirms the molecular ion peak at m/z 305.2 (M⁻) .

Advanced Research Questions

Q. How can contradictions in thermal stability data across studies be resolved?

- Methodological Answer : Discrepancies in reported boiling points (e.g., 273–274°C vs. higher ranges) may arise from impurities or decomposition. Thermogravimetric analysis (TGA) under inert gas (N₂) at 10°C/min provides precise decomposition profiles. Cross-validation with differential scanning calorimetry (DSC) identifies phase transitions and exothermic events .

Q. What computational methods predict the reactivity of nitro groups in this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model nitro group electron-withdrawing effects. Fukui indices identify electrophilic/nucleophilic sites, while molecular electrostatic potential (MEP) maps predict regioselectivity in substitution reactions. Database tools like Reaxys and PubChem provide comparative data for validation .

Q. How does the crystal structure inform its chemical behavior?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals a monoclinic lattice (space group P21/c) with intermolecular π-π stacking (3.5–4.0 Å) between nitro-aromatic rings. This stacking reduces solubility in nonpolar solvents and influences solid-state reactivity. Hydrogen bonding with adjacent molecules (e.g., C–H···O) stabilizes the crystal lattice .

Q. What are the implications of structural analogs like Nitrofen in assessing biological activity?

- Methodological Answer : Analogs such as Nitrofen (2,4-dichloro-1-(4-nitrophenoxy)benzene) exhibit herbicidal and teratogenic properties, suggesting potential bioactivity in the target compound. In vitro assays (e.g., Ames test for mutagenicity) and molecular docking with enzyme targets (e.g., cytochrome P450) can elucidate mechanisms. Toxicity studies require adherence to OSHA HCS guidelines for handling nitroaromatics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.